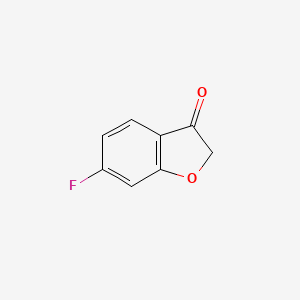

6-Fluorobenzofuran-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVCMGNATCYFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593042 | |

| Record name | 6-Fluoro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351528-80-8 | |

| Record name | 6-Fluoro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluorobenzofuran-3(2H)-one: Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Fluorobenzofuran-3(2H)-one. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a representative understanding of its characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a fluorinated derivative of benzofuranone. The introduction of a fluorine atom can significantly influence the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅FO₂ | [3] |

| Molecular Weight | 152.12 g/mol | [4] |

| CAS Number | 351528-80-8 | [3] |

| Predicted Boiling Point | 261.7 ± 40.0 °C | [3] |

| Predicted Density | 1.379 ± 0.06 g/cm³ | [3] |

| Melting Point | Not available | [3] |

| Solubility | Not available | [3] |

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of Benzofuran-3(2H)-ones via Intramolecular Cyclization

This protocol is a generalized procedure and would require optimization for the synthesis of the 6-fluoro derivative.

Materials:

-

Substituted phenol (e.g., 4-fluorophenol)

-

α-chloroacetyl chloride

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Esterification: The substituted phenol is reacted with α-chloroacetyl chloride in the presence of a base to form the corresponding α-phenoxyacetyl chloride.

-

Friedel-Crafts Cyclization: The resulting ester is then subjected to an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride. This step promotes the cyclization to form the benzofuranone ring.

-

Work-up: The reaction mixture is quenched with ice water and extracted with an organic solvent. The organic layer is washed with sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Logical Workflow for Benzofuran-3(2H)-one Synthesis

Caption: Generalized workflow for the synthesis of benzofuran-3(2H)-ones.

Spectroscopic Data of Related Compounds

Specific spectroscopic data for this compound are not available. The following tables present representative data for a related compound, the parent Benzofuran-3(2H)-one, to provide an expected spectral profile. The presence of the fluorine atom at the 6-position in this compound would be expected to introduce characteristic couplings in the ¹H and ¹³C NMR spectra and potentially a distinct signal in the ¹⁹F NMR spectrum.[6][7][8]

Table 2: Representative ¹H NMR Data for Benzofuran-3(2H)-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.60 | m | 4H | Aromatic protons |

| 4.65 | s | 2H | -CH₂- |

Table 3: Representative ¹³C NMR Data for Benzofuran-3(2H)-one

| Chemical Shift (δ) ppm | Assignment |

| 205.0 | C=O |

| 160.0 | C-O (aromatic) |

| 110.0-140.0 | Aromatic carbons |

| 70.0 | -CH₂- |

Table 4: Representative IR and Mass Spectrometry Data for Benzofuran-3(2H)-one

| Spectroscopic Method | Key Peaks |

| IR (cm⁻¹) | ~1710 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch) |

| MS (m/z) | 134 (M⁺), 106, 78 |

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][9][10] The incorporation of fluorine can enhance these properties.[1][2]

Anti-Inflammatory and Anticancer Potential

Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated their potential as anti-inflammatory and anticancer agents.[11] These compounds have been shown to modulate inflammatory pathways in macrophages and induce apoptosis in cancer cells.[11][12]

A proposed mechanism of action involves the inhibition of key inflammatory mediators and the induction of apoptotic pathways in cancer cells. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds can suppress the production of nitric oxide (NO), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[11] This is potentially achieved by downregulating the expression of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2).[11]

In cancer cell lines such as HCT116, fluorinated benzofurans have been shown to inhibit cell proliferation and induce apoptosis.[11] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[11]

Hypothetical Signaling Pathway for Fluorinated Benzofuran Derivatives

Caption: Hypothetical mechanism of anti-inflammatory and anticancer activity.

Enzyme Inhibition

Benzofuran-3(2H)-one derivatives have been identified as inhibitors of various enzymes, including alkaline phosphatase.[13] The inhibitory activity is influenced by the substitution pattern on the benzofuran ring.

Antimicrobial Activity

Fluorinated heterocyclic compounds are a significant class of antimicrobial agents.[1][2] The benzofuran scaffold itself is known to possess antibacterial and antifungal properties.[1][10] The introduction of a fluorine atom can enhance the antimicrobial potency and improve the pharmacokinetic profile of these compounds.[1][14]

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol to assess the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

Procedure:

-

Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. While specific experimental data for this compound is limited, the known chemical and biological properties of related benzofuran derivatives suggest its potential in areas such as oncology, inflammation, and infectious diseases. Further research is warranted to fully elucidate its chemical characteristics, synthesize the compound through optimized protocols, and comprehensively evaluate its biological activities and mechanisms of action. This technical guide serves as a foundational resource to stimulate and guide future investigations into this intriguing molecule.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. 6-Fluoro-3(2H)-benzofuranone | 351528-80-8 [amp.chemicalbook.com]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotechniques.com [biotechniques.com]

An In-depth Technical Guide to 6-Fluorobenzofuran-3(2H)-one (CAS Number: 351528-80-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorobenzofuran-3(2H)-one is a fluorinated heterocyclic compound belonging to the benzofuranone class of molecules. This document provides a comprehensive technical overview of its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological activities, drawing upon data from structurally related compounds. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this guide synthesizes information from analogous structures to provide a predictive framework for researchers. This includes hypothetical spectroscopic data, potential antimicrobial and cytotoxic activities, and suggested experimental protocols for its synthesis and biological evaluation.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported, its fundamental properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₈H₅FO₂ | Based on chemical structure |

| Molecular Weight | 152.13 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a solid at room temperature | General property of similar small organic molecules |

| Boiling Point | Predicted to be around 261.7 °C | Prediction based on computational models for related structures |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of benzofuranone derivatives |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard practice for chemical reagents |

Synthesis

Proposed Synthetic Pathway

A likely synthetic route to this compound involves a two-step process starting from 4-fluorophenol.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Fluorophenoxyacetic acid

-

To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-fluorophenoxy)acetate.

-

To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-fluorophenoxyacetic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

Add 4-fluorophenoxyacetic acid (1.0 eq) to a flask containing a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

-

Heat the mixture with stirring to a temperature typically between 80-120 °C. The optimal temperature would need to be determined experimentally.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the hot reaction mixture cautiously onto crushed ice with vigorous stirring.

-

The product, this compound, should precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash thoroughly with water and a saturated sodium bicarbonate solution to remove any acidic impurities.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Data (Hypothetical)

The following spectroscopic data are predicted based on the structure of this compound and known spectral data of similar benzofuranone derivatives.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~4.6 | s | - |

| H-4 | ~7.6 | dd | J = ~8.5, ~2.0 Hz |

| H-5 | ~7.1 | ddd | J = ~8.5, ~8.5, ~2.0 Hz |

| H-7 | ~6.9 | dd | J = ~8.5, ~2.0 Hz |

Note: The aromatic region will show a complex splitting pattern due to fluorine-proton coupling.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~70 |

| C-3 | ~195 (C=O) |

| C-3a | ~120 |

| C-4 | ~125 |

| C-5 | ~115 |

| C-6 | ~165 (C-F) |

| C-7 | ~110 |

| C-7a | ~160 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (ketone) | 1710 - 1690 |

| C-O-C (ether) | 1250 - 1050 |

| C-F (aromatic) | 1250 - 1100 |

| Aromatic C-H | 3100 - 3000 |

| Aliphatic C-H | 2950 - 2850 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 152. Key fragmentation patterns would likely involve the loss of CO (m/z = 124) and subsequent fragmentation of the benzofuran ring.

Potential Biological Activities

While no specific biological activity data for this compound has been found, the benzofuranone scaffold and the presence of a fluorine atom suggest potential for various pharmacological effects. The introduction of fluorine can often enhance the biological activity of a molecule.

Antimicrobial and Antifungal Activity

Benzofuran derivatives have been reported to possess both antibacterial and antifungal properties. The presence of a fluorine atom may enhance these activities.

Hypothetical Minimum Inhibitory Concentrations (MIC) based on related compounds:

| Organism | Predicted MIC Range (µg/mL) |

| Staphylococcus aureus | 16 - 64 |

| Escherichia coli | 32 - 128 |

| Candida albicans | 8 - 32 |

Cytotoxic Activity

Fluorinated benzofuranone derivatives have shown cytotoxic activity against various cancer cell lines. The fluorine substituent can influence the compound's uptake, metabolism, and interaction with biological targets.

Hypothetical IC₅₀ Values based on related compounds:

| Cell Line | Predicted IC₅₀ Range (µM) |

| HeLa (Cervical Cancer) | 10 - 50 |

| MCF-7 (Breast Cancer) | 5 - 25 |

| A549 (Lung Cancer) | 15 - 60 |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution)

Caption: Workflow for antimicrobial susceptibility testing.

-

Preparation of Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

Caption: Workflow for MTT cytotoxicity assay.

-

Cell Seeding: Seed human cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, given the known biological activities of related benzofuranone derivatives. The presence of a fluorine atom is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational understanding of this compound, including a plausible synthetic route and predicted properties, to aid researchers in its further investigation. Experimental validation of the proposed synthesis, spectroscopic characterization, and biological activities is essential to fully elucidate the potential of this molecule.

References

6-Fluorobenzofuran-3(2H)-one molecular structure and weight

An In-Depth Technical Guide to 6-Fluorobenzofuran-3(2H)-one

This technical guide provides a comprehensive overview of the molecular structure, and weight of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Structure

This compound is a fluorinated derivative of benzofuranone.[1] Its chemical and physical properties are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C8H5FO2 | [1][2][3][4] |

| Molecular Weight | 152.12 g/mol | [4] |

| 152.13 g/mol | [2] | |

| 152.1225 g/mol | [3] | |

| CAS Number | 351528-80-8 | [1][2][3][4] |

| Boiling Point (Predicted) | 261.7 ± 40.0 °C | [1][4] |

| Density (Predicted) | 1.379 ± 0.06 g/cm³ | [1][4] |

| Physical Form | Solid, Crystalline Needles | [3][4] |

| Color | Yellow to orange | [4] |

Molecular Structure

The structure of this compound consists of a benzofuran core with a fluorine atom substituted at the 6th position and a ketone group at the 3rd position.

Caption: Molecular structure of this compound.

Synthesis Protocols

One common approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, a plausible synthetic strategy could involve the cyclization of a substituted phenoxyacetic acid derivative.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzofuran-3(2H)-one derivatives, which could be adapted for this compound.

References

Spectroscopic Profile of 6-Fluorobenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 6-Fluorobenzofuran-3(2H)-one. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of available data for a closely related compound and predicted spectroscopic information based on analogous structures and established principles of NMR, IR, and Mass Spectrometry.

Data Presentation

The following tables summarize the predicted and available spectroscopic data for this compound and a related compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.6 | s | - | H-2 |

| ~7.0-7.2 | m | - | H-5, H-7 |

| ~7.5 | dd | ~8.5, 5.5 | H-4 |

Note: Predicted values are based on the analysis of similar benzofuranone structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | C-2 |

| ~110 (d, J ≈ 25 Hz) | C-7 |

| ~115 (d, J ≈ 23 Hz) | C-5 |

| ~125 (d, J ≈ 8 Hz) | C-4 |

| ~122 (d, J ≈ 10 Hz) | C-3a |

| ~160 (d, J ≈ 245 Hz) | C-6 |

| ~170 (d, J ≈ 3 Hz) | C-7a |

| ~200 | C-3 |

Note: Predicted values are based on the analysis of similar benzofuranone structures and known fluorine coupling effects. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data for 6-Fluoro-4-nitro-3H-2-benzofuran-1-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O (lactone carbonyl) |

| ~1620, 1480 | Medium | C=C (aromatic) |

| ~1540, 1350 | Strong | N-O (nitro group) |

| ~1250 | Strong | C-O-C (ether) |

| ~1100 | Strong | C-F |

Source: SpectraBase, Compound ID: IzWPiiFqDAj. Note: This data is for a related isomer with an additional nitro group and may not be fully representative of this compound.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 100 | [M]⁺ |

| 124 | ~60 | [M - CO]⁺ |

| 95 | ~40 | [M - CO - CHO]⁺ or [C₆H₄F]⁺ |

Note: Predicted fragmentation pattern under electron ionization (EI). Actual fragmentation may vary depending on the ionization method.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzofuranone derivatives, based on methods reported in the literature for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire spectra at room temperature.

-

Use a standard pulse sequence.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum typically over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): A common technique for GC-MS, typically using an electron beam of 70 eV. This method often leads to extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used for LC-MS, which often results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions and their relative abundance.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 6-Fluorobenzofuran-3(2H)-one Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzofuran-3(2H)-one is a key heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of various pharmaceutical agents. Its fluorinated benzofuranone core is a privileged scaffold found in molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles. The information presented is intended to equip researchers and drug development professionals with the practical knowledge required for the efficient synthesis of this important intermediate.

Synthetic Strategies and Starting Materials

The principal and most direct method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor. This classical yet powerful reaction allows for the formation of the fused ring system in a single, efficient step. The choice of starting material is critical and directly influences the reaction conditions and overall success of the synthesis.

The most common and logical starting materials for this synthetic approach are derivatives of 3-fluorophenol. These precursors are readily available and can be converted to intermediates primed for intramolecular cyclization. The two primary precursors are:

-

3-Fluorophenoxyacetic acid: This carboxylic acid derivative can be cyclized directly using a strong acid catalyst.

-

2-(3-Fluorophenoxy)acetyl chloride: The corresponding acid chloride is a more reactive electrophile and can undergo Friedel-Crafts acylation under the influence of a Lewis acid catalyst.

The general synthetic workflow can be visualized as a two-step process starting from 3-fluorophenol, or a single-step cyclization from the phenoxyacetic acid intermediate.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of the Precursor: 3-Fluorophenoxyacetic acid

This procedure outlines the O-alkylation of 3-fluorophenol with a chloroacetic acid derivative to yield the key cyclization precursor.

Reaction Scheme:

Caption: Synthesis of 3-Fluorophenoxyacetic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluorophenol | 112.10 | 11.2 g | 0.10 |

| Chloroacetic acid | 94.50 | 9.45 g | 0.10 |

| Sodium hydroxide | 40.00 | 8.80 g | 0.22 |

| Water | 18.02 | 50 mL | - |

| Concentrated HCl | 36.46 | q.s. | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.80 g, 0.22 mol) in water (50 mL).

-

To the stirred solution, add 3-fluorophenol (11.2 g, 0.10 mol) followed by chloroacetic acid (9.45 g, 0.10 mol).

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid.

-

The product will precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-fluorophenoxyacetic acid.

Expected Yield: 80-90%

Intramolecular Friedel-Crafts Acylation to Yield this compound

This protocol describes the cyclization of 3-fluorophenoxyacetic acid using polyphosphoric acid (PPA) as both the solvent and the catalyst.

Reaction Scheme:

Caption: Cyclization to this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluorophenoxyacetic acid | 170.13 | 10.0 g | 0.059 |

| Polyphosphoric acid (PPA) | - | 100 g | - |

| Ice | - | 500 g | - |

| Dichloromethane | 84.93 | 200 mL | - |

| Saturated NaHCO₃ solution | - | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - |

Procedure:

-

Place polyphosphoric acid (100 g) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 70-80°C with stirring.

-

Slowly add 3-fluorophenoxyacetic acid (10.0 g, 0.059 mol) in portions to the hot PPA.

-

After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 2-3 hours. The mixture will become a thick, stirrable slurry.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to approximately 60°C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

The crude product will precipitate. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Expected Yield: 65-75%

Data Summary

| Step | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | 3-Fluorophenol | 3-Fluorophenoxyacetic acid | NaOH, Chloroacetic acid, H₂O | Reflux, 4-6 h | 80-90 |

| 2 | 3-Fluorophenoxyacetic acid | This compound | Polyphosphoric acid (PPA) | 90-100°C, 2-3 h | 65-75 |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence starting from 3-fluorophenol. The key transformation is an intramolecular Friedel-Crafts acylation of 3-fluorophenoxyacetic acid, a reaction efficiently promoted by polyphosphoric acid. The provided protocols are robust and scalable, offering a clear pathway for researchers and drug development professionals to access this valuable synthetic intermediate. Careful control of reaction parameters, particularly temperature and reaction time, is essential for maximizing yield and purity. This guide serves as a foundational resource for the practical synthesis of this compound, enabling its broader application in the discovery and development of new therapeutic agents.

An In-Depth Technical Guide on the Reactivity and Stability of 6-Fluorobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzofuran-3(2H)-one is a halogenated heterocyclic ketone integral to the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its structure, featuring a benzofuranone core with a fluorine atom at the 6-position, imparts unique electronic properties that govern its reactivity and stability. This document serves as a comprehensive technical guide, consolidating available data on its chemical behavior, stability under various conditions, and key experimental protocols. The fluorinated benzofuranone moiety is a recognized building block for enzyme inhibitors and serves as a valuable research tool in diverse biological and chemical studies.[1]

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Source |

|---|---|---|

| Molecular Formula | C₈H₅FO₂ | [1][2] |

| Molecular Weight | 152.12 g/mol | [2][3] |

| Appearance | Solid, Crystalline Needles (Yellow to Orange) | [2] |

| Boiling Point | 261.7 ± 40.0 °C | Predicted[1][2] |

| Density | 1.379 ± 0.06 g/cm³ | Predicted[1][2] |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Safety Profile: The compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment, are advised.

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the C3-carbonyl carbon, the nucleophilic character of the enolizable C2 position, and the influence of the fluorine substituent on the aromatic ring.

Reactivity at the Carbonyl Group and Adjacent Methylene

The ketone and the adjacent α-carbon are primary sites for nucleophilic attack and enolate formation, respectively. These reactions are fundamental to building molecular complexity from the benzofuranone scaffold. While specific yields for the 6-fluoro derivative are not detailed in the provided results, the general reactivity of the benzofuran-3(2H)-one core suggests high efficiency for these transformations.

Table 2: Representative Nucleophilic and Condensation Reactions

| Reaction Type | Reagents & Conditions | Expected Product Class |

|---|---|---|

| Reduction | NaBH₄, Methanol | 6-Fluorobenzofuran-3-ol |

| Grignard Reaction | RMgX, Anhydrous Ether | 3-Alkyl/Aryl-6-fluorobenzofuran-3-ol |

| Knoevenagel Condensation | Aromatic Aldehydes, Base (e.g., Piperidine) | 2-Benzylidene-6-fluorobenzofuran-3(2H)-ones (Aurone derivatives) |

| Reaction with Amines | Primary/Secondary Amines | Enamines or ring-opened products[4][5] |

| Reaction with Hydrazines | Hydrazine, Phenylhydrazine | Ring recyclization to form pyrazolones[4][5] |

Electrophilic Aromatic Substitution

The aromatic ring can undergo electrophilic substitution. The fluorine atom is an ortho-, para-director, while the carbonyl group is a meta-director. The interplay of these effects will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. The general mechanism involves the attack of an electrophile to form a cationic intermediate, followed by the loss of a proton to restore aromaticity.[6]

Stability Studies

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses and biological assays.

pH and Solvent Stability

The lactone (cyclic ester) functionality within the benzofuranone structure is susceptible to hydrolysis, particularly under basic conditions, which would lead to the opening of the furan ring to form a (4-fluoro-2-hydroxyphenyl)acetic acid derivative. While specific quantitative data for the 6-fluoro derivative is sparse, related benzofuran-2(3H)-one structures are synthesized via acid-catalyzed domino Friedel-Crafts/lactonization reactions, indicating stability in acidic media like acetic acid.[7] It is expected to be stable under neutral and mildly acidic conditions but will likely degrade in strong base.

Thermal Stability

With a predicted boiling point of over 260°C, this compound exhibits substantial thermal stability, suitable for reactions conducted at elevated temperatures.[1][2]

Experimental Protocols

Detailed experimental procedures are essential for reproducible research. The following are generalized protocols based on standard transformations of the benzofuranone core.

Protocol: Knoevenagel Condensation for Aurone Synthesis

This protocol outlines the synthesis of a 2-benzylidene derivative, a class of compounds known as aurones.

-

Dissolution: Dissolve this compound (1.0 eq.) and an appropriate aromatic aldehyde (1.1 eq.) in absolute ethanol.

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq.) to the solution.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure aurone derivative.

Protocol: General Procedure for pH Stability Assessment

This protocol provides a framework for quantifying the compound's stability across a pH range.

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Sample Preparation: In separate vials, dilute the stock solution into a series of aqueous buffers (e.g., pH 2, 4, 7.4, 9) to a final concentration of 10-20 µg/mL.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

-

Time Points: Withdraw aliquots from each vial at designated time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: Immediately quench any degradation by mixing with a mobile phase or a suitable solvent and analyze the concentration of the parent compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Processing: Calculate the percentage of the compound remaining at each time point relative to the zero-hour sample to determine the degradation rate.

Visualizations: Workflows and Pathways

Graphical representations of experimental and logical flows provide an intuitive understanding of complex processes.

Caption: A generalized workflow for assessing the reactivity of the title compound.

Caption: Key reaction pathways available to this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 6-Fluoro-3(2H)-benzofuranone | 351528-80-8 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Fluorinated Benzofuranones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 6-fluorinated benzofuranones, a class of compounds of significant interest in medicinal chemistry. Due to their unique structural features, these molecules are explored for their potential as anti-inflammatory and anticancer agents. This document summarizes available quantitative data, outlines experimental protocols for their synthesis and characterization, and visualizes a key signaling pathway influenced by these compounds.

Physicochemical Properties

Table 1: Physical Properties of 6-Fluorinated Benzofuranone Scaffolds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 6-Fluorobenzofuran-3(2H)-one | 351528-80-8 | C₈H₅FO₂ | 152.12 | Not Available | 261.7 ± 40.0 (Predicted)[1] | 1.379 ± 0.06 (Predicted) |

| 6-Fluoroisobenzofuran-1(3H)-one | 23932-84-5 | C₈H₅FO₂ | 152.12 | 111.5 - 112[2] | 306.6 ± 42.0 (Predicted)[2] | 1.379 ± 0.06 (Predicted)[2] |

Table 2: Spectroscopic Data of Benzofuranone Scaffolds (Illustrative)

While specific, comprehensive spectroscopic data for 6-fluorinated benzofuranones is not consolidated, this table provides an illustrative example of the types of data obtained for related benzofuranone structures. Researchers should expect similar patterns with characteristic shifts due to the fluorine substituent.

| Compound | Technique | Key Signals/Fragments |

| 5-Hydroxybenzofuran-2-one | IR | ~3400-3200 cm⁻¹ (O-H stretch), ~1760 cm⁻¹ (C=O lactone stretch), ~1620, 1500, 1450 cm⁻¹ (C=C aromatic stretch)[3] |

| Benzofuran-2(3H)-one | Mass Spec (EI) | Characteristic fragmentation patterns for the benzofuranone core. |

| 2-Arylbenzofurans | ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The chemical shifts are influenced by the substitution pattern.[4] |

| 2-Arylbenzofurans | ¹³C NMR | Carbon signals for the benzofuran core are observed, with the carbonyl carbon appearing significantly downfield.[4] |

Experimental Protocols

Detailed experimental procedures for the synthesis of specific 6-fluorinated benzofuranones are not widely published. However, general synthetic strategies for benzofuranone cores can be adapted. Below are representative protocols for the synthesis and characterization of these compounds.

General Synthesis of Benzofuran-3(2H)-ones

A common method for the synthesis of benzofuran-3(2H)-ones involves the intramolecular cyclization of α-phenoxyacetic acids. This can be achieved through various methods, including Friedel-Crafts reactions. A one-pot synthesis approach for related dibenzofurans has also been described, which involves a Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling[5].

Illustrative One-Pot Synthesis of a Benzofuranone Derivative:

-

Reaction Setup: To a solution of the appropriately substituted phenol (1 equivalent) in a suitable solvent (e.g., dry dichloromethane or acetonitrile), add a catalyst (e.g., a Lewis acid like TiCl₄) under an inert atmosphere (e.g., nitrogen or argon)[6].

-

Reagent Addition: Slowly add the alkylating/acylating agent (e.g., ethyl bromomalonate, 1.1 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature)[6].

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized 6-fluorinated benzofuranones.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube[3].

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for each nucleus.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or oils) or as a KBr pellet (for solids).

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. Identify characteristic absorption bands for functional groups such as the carbonyl (C=O) of the lactone, C-F bonds, and aromatic C=C bonds.

-

Biological Activity and Signaling Pathways

Fluorinated benzofuranone derivatives have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2)[7][8].

Certain benzofuran derivatives have been shown to inhibit the phosphorylation of IKKα/IKKβ and IκBα, which are critical steps in the activation of the NF-κB pathway. This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes[8]. Additionally, these compounds can suppress the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38[8].

NF-κB Signaling Pathway Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by benzofuranone derivatives.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow to evaluate the anti-inflammatory properties of 6-fluorinated benzofuranones.

References

- 1. 6-Fluoro-3(2H)-benzofuranone | 351528-80-8 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 6. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 6-Fluorobenzofuran-3(2H)-one: A Technical Guide

Abstract

6-Fluorobenzofuran-3(2H)-one is a halogenated derivative of the benzofuranone core, a scaffold present in numerous natural products and pharmacologically active compounds.[1][2] While extensive research has been conducted on various substituted benzofuranones, a detailed theoretical and computational analysis of the 6-fluoro derivative is not extensively documented in publicly available literature. This technical guide outlines a comprehensive theoretical framework for the study of this compound. It details the proposed computational methodologies, expected data presentations, and experimental protocols for synthesis and characterization, providing a roadmap for researchers in medicinal chemistry and drug development. The guide also visualizes key workflows and conceptual relationships to facilitate a deeper understanding of the proposed studies.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The title compound, this compound, thus represents a molecule of considerable interest for theoretical investigation to elucidate its structural, electronic, and spectroscopic properties, which are fundamental to understanding its potential as a therapeutic agent.

This whitepaper presents a structured approach to the theoretical study of this compound, leveraging computational chemistry methods. Furthermore, it provides generalized experimental protocols for its synthesis and characterization based on established methods for similar benzofuranone derivatives.

Proposed Theoretical and Computational Methodology

A robust computational analysis of this compound would provide foundational insights into its behavior at a molecular level. The proposed workflow for this theoretical study is outlined below.

Caption: Proposed workflow for the theoretical analysis of this compound.

Computational Details

Density Functional Theory (DFT) calculations are proposed due to their balance of accuracy and computational cost. The B3LYP functional with a 6-311++G(d,p) basis set is recommended for geometry optimization and vibrational frequency calculations. This level of theory has been shown to provide reliable results for organic molecules.[6] Solvent effects, crucial for mimicking physiological conditions, can be modeled using the Polarizable Continuum Model (PCM).

Predicted Molecular Properties and Data Presentation

The following tables summarize the types of quantitative data that would be generated from the proposed theoretical studies.

Structural Parameters

The optimized molecular geometry provides key information on bond lengths and angles.

| Parameter | Predicted Value (Å or °) |

| C=O Bond Length | Value to be calculated |

| C-F Bond Length | Value to be calculated |

| O-C-C Bond Angle | Value to be calculated |

| Dihedral Angles | Value to be calculated |

| Table 1: Predicted Structural Parameters of this compound. |

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure.[7][8][9]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental (IR) Frequency (cm⁻¹) |

| C=O Stretch | Value to be calculated | ~1700 |

| C-F Stretch | Value to be calculated | ~1100-1000 |

| Aromatic C=C Stretch | Value to be calculated | ~1600-1450 |

| Table 2: Key Predicted Vibrational Frequencies. |

Spectroscopic Data

Predicted NMR chemical shifts are crucial for structural elucidation.[10][11][12]

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | Value to be calculated | - |

| C-F | Value to be calculated | - |

| Aromatic CH | Value to be calculated | Value to be calculated |

| CH₂ | Value to be calculated | Value to be calculated |

| Table 3: Predicted NMR Chemical Shifts relative to TMS. |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | Value to be calculated |

| LUMO Energy | Value to be calculated |

| HOMO-LUMO Gap | Value to be calculated |

| Table 4: Predicted Frontier Molecular Orbital Energies. |

Potential Biological Activity and Drug Development

The benzofuranone scaffold is a well-established pharmacophore. Understanding the relationship between the structure of this compound and its potential biological activity is a key goal of theoretical studies.

Caption: Conceptual relationship between molecular properties and biological activity.

Derivatives of the closely related 6-hydroxybenzofuran-3(2H)-one have shown promising antimicrobial activity.[13] Molecular docking studies could be employed to screen this compound against known microbial targets, such as N-myristoyltransferase, to predict its binding affinity and mechanism of action.[13]

Experimental Protocols

While this guide focuses on a theoretical framework, the synthesis and experimental characterization are essential for validation.

General Synthesis Protocol

The synthesis of benzofuran-3(2H)-ones can be achieved through various methods, including intramolecular cyclization reactions.[14] A plausible synthetic route to this compound is depicted below.

Caption: A potential synthetic pathway for this compound.

Procedure:

-

Synthesis of 2-((4-Fluorophenyl)oxy)acetic acid: 4-Fluorophenol is reacted with 2-bromoacetic acid in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., water or ethanol) under reflux.

-

Cyclization: The resulting phenoxyacetic acid is subjected to an intramolecular Friedel-Crafts acylation using a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at elevated temperatures to yield this compound.

-

Purification: The crude product is purified by column chromatography on silica gel.

Characterization Methods

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the position of the fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) and the carbon-fluorine bond (C-F).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach for the study of this compound. The proposed computational studies will provide valuable insights into its structural, electronic, and spectroscopic properties, which are essential for understanding its potential as a pharmacophore. The detailed methodologies and data presentation formats serve as a blueprint for future research in this area. The synergy between computational predictions and experimental validation will be crucial in unlocking the full therapeutic potential of this and related benzofuranone derivatives.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. srd.nist.gov [srd.nist.gov]

- 8. srd.nist.gov [srd.nist.gov]

- 9. srd.nist.gov [srd.nist.gov]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. web.pdx.edu [web.pdx.edu]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

Potential Research Areas for 6-Fluorobenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzofuran-3(2H)-one is a fluorinated derivative of the benzofuranone scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic modification makes this compound a compelling candidate for further investigation in medicinal chemistry and drug discovery.

This technical guide outlines potential research avenues for this compound, focusing on its synthesis, potential biological activities, and methodologies for its evaluation. The information presented is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting biological assays and for formulating this compound for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅FO₂ | - |

| Molecular Weight | 152.12 g/mol | - |

| Appearance | Crystalline needles | [1] |

| Color | Yellow to orange | [1] |

| Boiling Point | 261.7 ± 40.0 °C (Predicted) | [1] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous benzofuranone structures. A common approach involves the O-alkylation of a substituted phenol followed by an intramolecular cyclization reaction.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the readily available 4-fluorophenol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from known syntheses of similar benzofuranone compounds. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary.

Step 1: Synthesis of 2-(4-Fluorophenoxy)acetic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

-

Addition of Reagent: To the stirred solution, add a solution of chloroacetic acid (1.1 equivalents) in water.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms. Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-fluorophenoxy)acetic acid.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: In a round-bottom flask, place the 2-(4-fluorophenoxy)acetic acid (1 equivalent) and a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (10 equivalents by weight).

-

Reaction: Heat the mixture with vigorous stirring at a temperature of 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring. The product will precipitate out of the solution.

-

Purification: Filter the solid, wash thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Potential Research Areas and Biological Activities

The benzofuranone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 6-position of the benzofuran-3(2H)-one core is anticipated to enhance these activities. Based on the known biological profiles of related compounds, the following research areas are of significant interest.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[2][3] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression.

Potential Molecular Targets:

-

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic enzyme that is overexpressed in many cancers and is a promising therapeutic target.[4] Certain benzofuran derivatives have been identified as potent LSD1 inhibitors.[4]

-

Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2 (DRAK2): DRAK2 is a serine/threonine kinase involved in cell death signaling pathways. Inhibition of DRAK2 has been shown to protect islet β-cells from apoptosis, suggesting its potential as a target in both cancer and diabetes.[5][6] Benzofuran-3(2H)-one derivatives have been identified as novel DRAK2 inhibitors.[5][6]

Table 2: Representative Anticancer Activity of Benzofuranone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran derivative 17i (LSD1 inhibitor) | MCF-7 (Breast) | 2.90 ± 0.32 | [4] |

| Benzofuran derivative 17i (LSD1 inhibitor) | H460 (Lung) | 2.06 ± 0.27 | [4] |

| Benzofuran-3(2H)-one derivative 40 (DRAK2 inhibitor) | - | 0.33 | [5] |

| Benzofuran-3(2H)-one derivative 41 (DRAK2 inhibitor) | - | 0.25 | [5] |

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the benzofuranone scaffold.

Signaling Pathway Diagrams:

Caption: Hypothetical inhibition of the LSD1 signaling pathway.

Caption: Hypothetical inhibition of the DRAK2-mediated apoptosis pathway.

Antimicrobial Activity

Benzofuran derivatives have been reported to possess significant activity against a range of bacterial and fungal pathogens.[7][8] The presence of a fluorine atom can enhance antimicrobial potency.

Potential Microbial Targets:

-

Gram-positive bacteria (e.g., Staphylococcus aureus)

-

Gram-negative bacteria (e.g., Escherichia coli)

-

Fungi (e.g., Candida albicans)

Table 3: Representative Antimicrobial Activity of Benzofuranone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aurone derivative AU-23 | S. aureus (MRSA 43300) | - (IZ: 18.33±0.4 mm) | [7] |

| Aurone derivative AU-23 | P. aeruginosa 9027 | - | [7] |

| Isobenzofuran-1(3H)-one derivatives | S. aureus | Good activity | [8] |

| Isobenzofuran-1(3H)-one derivatives | E. coli | Good activity | [8] |

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the benzofuranone scaffold. IZ = Inhibition Zone.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, including cancer and autoimmune disorders. Certain benzofuranone derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents in this area.[7][9]

Potential Mechanisms:

-

Inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α).

-

Downregulation of inflammatory enzymes (e.g., COX-2, iNOS).

Experimental Workflows

A systematic approach to evaluating the biological potential of this compound is crucial. The following workflow outlines a general strategy for its synthesis and subsequent biological screening.

Caption: General experimental workflow for the investigation of this compound.

Detailed Experimental Protocols (Representative)

Anticancer Activity: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the media in the wells with the compound-containing media and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies, and the known biological activities of related benzofuranone derivatives provide a strong rationale for its investigation in the areas of oncology, infectious diseases, and inflammatory disorders.

Future research should focus on:

-

Optimized Synthesis: Developing a high-yield, scalable synthesis of this compound.

-

Broad Biological Screening: Evaluating its activity against a diverse panel of cancer cell lines, microbial strains, and in various models of inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand the key structural features required for potent and selective activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessing the therapeutic potential of promising candidates in relevant animal models.

This technical guide provides a roadmap for initiating research into the promising therapeutic potential of this compound. The exploration of this and similar fluorinated heterocyclic compounds is a fertile ground for the discovery of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Fluorobenzofuran-3(2H)-one: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Fluorobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with the preparation of 4-fluorophenoxyacetic acid from 4-fluorophenol, followed by an intramolecular Friedel-Crafts acylation. This protocol outlines the specific reaction conditions, reagent quantities, and purification methods required to obtain the target compound.

Introduction

Benzofuran-3(2H)-one and its derivatives are important structural motifs found in a variety of biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a key intermediate for the development of novel therapeutics. The synthetic route described herein is a classical and reliable method involving the formation of a phenoxyacetic acid intermediate, followed by a robust acid-catalyzed cyclization to yield the desired benzofuranone core.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the Williamson ether synthesis to produce 4-fluorophenoxyacetic acid. The subsequent step is an intramolecular Friedel-Crafts acylation, which results in the formation of the bicyclic benzofuranone ring system.

Figure 1. Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluorophenoxyacetic acid

Materials:

-

4-Fluorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water.

-

To this solution, add 4-fluorophenol and stir until a clear solution is obtained.

-

Slowly add a solution of chloroacetic acid in water to the reaction mixture.

-

Heat the mixture to reflux and maintain for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Synthesis of this compound

Materials:

-

4-Fluorophenoxyacetic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to the specified temperature with stirring.

-

Gradually add 4-fluorophenoxyacetic acid to the hot PPA. The addition should be done in portions to control the reaction temperature.

-

After the addition is complete, continue to stir the mixture at the elevated temperature for the designated time. Monitor the reaction by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is the crude product. Filter the solid and wash with cold water.

-

Suspend the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-